molecular formula C12H9Cl2N B13034597 3',5'-Dichloro-biphenyl-2-amine

3',5'-Dichloro-biphenyl-2-amine

Cat. No.: B13034597
M. Wt: 238.11 g/mol
InChI Key: OYTLRQNDXDWCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Dichloro-biphenyl-2-amine is an organic compound with the molecular formula C12H9Cl2N. It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,5’-Dichloro-biphenyl-2-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of 3’,5’-Dichloro-biphenyl-2-amine may involve multi-step synthesis processes. These processes often start with the chlorination of biphenyl, followed by amination to introduce the amine group. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-biphenyl-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

3’,5’-Dichloro-biphenyl-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-biphenyl-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dichloro-biphenyl-2-amine is unique due to its specific substitution pattern, which can affect its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2

InChI Key

OYTLRQNDXDWCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.